An In-depth Technical Guide to 4-Acetyl-2-fluorobiphenyl
An In-depth Technical Guide to 4-Acetyl-2-fluorobiphenyl
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 4-Acetyl-2-fluorobiphenyl, a chemical compound of interest in pharmaceutical research and development. It details the core chemical properties, synthesis methodologies, reactivity, and known applications, with a particular focus on its relevance as an impurity in the anti-inflammatory drug Flurbiprofen. This guide is intended to serve as a foundational resource for professionals engaged in drug discovery, chemical synthesis, and quality control.
Core Chemical Properties
4-Acetyl-2-fluorobiphenyl is a substituted aromatic ketone. Its fundamental chemical and physical properties are summarized below, providing a baseline for its handling, analysis, and application in a research setting.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₁₁FO | [1][2] |
| Molecular Weight | 214.23 g/mol | [1][2] |
| Appearance | White to Light Yellow Solid/Prismatic Crystals | [1][3] |
| Melting Point | 94-95 °C | [3] |
| CAS Number | 42771-79-9 | [2] |
| InChI | InChI=1S/C14H11FO/c1-10(16)12-7-8-13(14(15)9-12)11-5-3-2-4-6-11/h2-9H,1H3 | [1] |
| SMILES | CC(=O)c1ccc(-c2ccccc2)c(F)c1 | [1] |
Synthesis and Experimental Protocols
The synthesis of 4-Acetyl-2-fluorobiphenyl can be achieved through various organic synthesis routes. A common and effective method is the Friedel-Crafts acylation of 2-fluorobiphenyl. Below is a representative experimental protocol.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is based on the well-established Friedel-Crafts acylation reaction, adapted from similar syntheses of acetylated biphenyl compounds.[4]
Materials:
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2-Fluorobiphenyl
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Acetyl chloride
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Anhydrous aluminum chloride (AlCl₃)
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Dichloromethane (DCM)
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Dilute hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Acetone or ethanol for recrystallization
Procedure:
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Reaction Setup: In a reaction vessel equipped with a dropping funnel and a stirrer, suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Addition: Cool the suspension to 0°C using an ice bath. Add acetyl chloride dropwise to the stirred mixture, maintaining the temperature below 5°C.
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Substrate Addition: Following the addition of acetyl chloride, add a solution of 2-fluorobiphenyl in dry dichloromethane dropwise to the reaction mixture.
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Reaction Progression: Allow the reaction to stir for several hours, gradually warming to room temperature to ensure completion.
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Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid to decompose the aluminum chloride complex.
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Extraction: Separate the organic layer. Wash the organic layer successively with water, a saturated solution of sodium bicarbonate, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.
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Purification: Recrystallize the resulting crude solid from a suitable solvent such as acetone or ethanol to yield pure 4-Acetyl-2-fluorobiphenyl.[4]
Caption: Synthesis workflow for 4-Acetyl-2-fluorobiphenyl via Friedel-Crafts acylation.
Reactivity and Stability
Reactivity: The reactivity of 4-Acetyl-2-fluorobiphenyl is primarily governed by the acetyl group (a ketone) and the fluorinated biphenyl system.
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Ketone Group: The carbonyl group is susceptible to nucleophilic attack and can undergo reactions such as reduction to an alcohol, reductive amination, and aldol condensation.
-
Aromatic Rings: The biphenyl system can undergo electrophilic aromatic substitution. The fluorine atom is a deactivating group but directs electrophiles to the ortho and para positions relative to itself. The acetyl group is also deactivating and a meta-director. The overall substitution pattern will depend on the interplay of these electronic effects.
Stability: The compound is stable under normal laboratory conditions.[5] It should be stored in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[5][6]
Applications in Research and Drug Development
The primary significance of 4-Acetyl-2-fluorobiphenyl in the pharmaceutical industry is its classification as an impurity of Flurbiprofen.[1][3] Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic properties.[1]
As a known impurity, 4-Acetyl-2-fluorobiphenyl serves as a critical reference standard in:
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Quality Control (QC): Pharmaceutical manufacturers use it to develop and validate analytical methods (e.g., HPLC) for detecting and quantifying its presence in Flurbiprofen active pharmaceutical ingredients (APIs) and final drug products.
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Process Chemistry: Its presence can indicate side reactions or incomplete conversions during the synthesis of Flurbiprofen or related compounds. Studying its formation helps in optimizing reaction conditions to minimize impurities.
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Toxicology Studies: Regulatory bodies require the assessment of impurities in pharmaceuticals. Therefore, this compound may be used in toxicological studies to determine its safety profile.
Caption: Logical relationship of 4-Acetyl-2-fluorobiphenyl to Flurbiprofen and its applications.
Biological Context
There is limited direct research on the biological activity of 4-Acetyl-2-fluorobiphenyl itself. However, its structural similarity to other biologically active molecules provides a basis for potential investigation. The introduction of fluorine and acetyl groups can significantly modulate the biological properties of a parent compound.[7][8] For instance, fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[7] Studies on other acetylated phenolic compounds have shown that acetylation can influence antithrombotic activity.[8] Given its status as a Flurbiprofen impurity, any inherent biological activity, or lack thereof, is of regulatory and safety importance.
Safety and Handling
While not classified as a hazardous substance, standard laboratory safety precautions should be observed when handling 4-Acetyl-2-fluorobiphenyl.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats.[5][6]
-
Handling: Avoid contact with skin and eyes. Do not ingest or inhale dust. Ensure adequate ventilation in the handling area.[6][9]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water.
-
Ingestion: If swallowed, drink water. Consult a physician if feeling unwell.
-
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
References
- 1. 4-Acetyl-2-fluorobiphenyl | CymitQuimica [cymitquimica.com]
- 2. 4-acetyl 2-fluorobiphenyl | LGC Standards [lgcstandards.com]
- 3. 4-Acetyl-2-fluorobiphenyl | 42771-79-9 [chemicalbook.com]
- 4. prepchem.com [prepchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. fishersci.com [fishersci.com]
- 7. jelsciences.com [jelsciences.com]
- 8. Biological activity of acetylated phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
